Methyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate: is a heterocyclic compound that features a bromine atom and a carboxylate ester group attached to an imidazo[1,2-a]pyrazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of Imidazo[1,2-a]pyrazine: The synthesis typically begins with the bromination of imidazo[1,2-a]pyrazine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in methyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Blocks: Methyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate serves as a versatile building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Drug Development: The compound’s core structure is found in various bioactive molecules, making it a valuable scaffold in medicinal chemistry for the development of new drugs.
Industry:
Wirkmechanismus
The mechanism of action for compounds containing the imidazo[1,2-a]pyrazine core often involves interaction with specific molecular targets such as enzymes or receptors. The bromine atom and carboxylate ester group can influence the compound’s binding affinity and specificity. Detailed studies on the molecular targets and pathways are necessary to fully elucidate the mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.
6-Bromoimidazo[1,2-a]pyrazine: Lacks the carboxylate ester group, making it less versatile in certain synthetic applications.
Uniqueness: Methyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate is unique due to the presence of both a bromine atom and a carboxylate ester group, which allows for a wide range of chemical modifications and applications in various fields .
Eigenschaften
Molekularformel |
C8H6BrN3O2 |
---|---|
Molekulargewicht |
256.06 g/mol |
IUPAC-Name |
methyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-3-12-4-6(9)10-2-7(12)11-5/h2-4H,1H3 |
InChI-Schlüssel |
YIJWPONACNHRCG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN2C=C(N=CC2=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.